4-Amino-3,5-dichlorophenacylbromide
Overview
Description
4-Amino-3,5-dichlorophenacylbromide, also known as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone, is a chemical compound with the molecular formula C8H6BrCl2NO . It has a molecular weight of 282.95 g/mol . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves dissolving 4-amino-3,5-dichloroacetophenone in chloroform and heating it to 65°C. Bromine is then added dropwise with stirring. After a few minutes, ethanol is added and the mixture is stirred. The mixture is then cooled to freeze, the crystals are filtered out, washed with chloroform, and dried at low temperature to obtain the finished product .Molecular Structure Analysis
The IUPAC name of this compound is 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone . The InChI string representation of its structure is InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 . The canonical SMILES representation is C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr .Physical and Chemical Properties Analysis
This compound is a yellow solid . It has a melting point of 140-142 ºC . The predicted boiling point is 396.4±42.0 °C at 760 mmHg . The predicted density is 1.764±0.06 g/cm3 . It is slightly soluble in DMSO and ethyl acetate .Scientific Research Applications
Corrosion Inhibition
Studies on derivatives of 4-amino-1,2,4-triazoles, which share structural similarities with 4-Amino-3,5-dichlorophenacylbromide, have demonstrated their efficacy as corrosion inhibitors. For instance, Elbelghiti et al. (2016) explored the inhibition properties of two 3,5-bis (disubstituted)-4-amino-1, 2,4-triazole derivatives on mild steel in an acidic medium. These compounds showed good inhibition efficiency, which increased with concentration. The adsorption behavior was in accordance with Langmuir's adsorption isotherm, suggesting potential applications of similar compounds in protecting metals against corrosion (Elbelghiti et al., 2016).
Antimicrobial Activities
Compounds structurally related to this compound, such as 1,2,4-triazole derivatives, have been synthesized and tested for their antimicrobial activities. Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found that some exhibited good or moderate activities against test microorganisms. This suggests that this compound could also be explored for antimicrobial applications (Bektaş et al., 2007).
Photovoltaic Applications
The photovoltaic properties of derivatives related to this compound have been investigated, indicating potential applications in organic–inorganic photodiode fabrication. Zeyada et al. (2016) studied the electrical properties of heterojunction diodes made with 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their suitability as photodiodes. The introduction of substituents such as chlorophenyl improved diode parameters, suggesting that modifications to the core structure of this compound could yield materials with useful photovoltaic properties (Zeyada et al., 2016).
Antitubercular Activity
Investigations into the structure-activity relationship and mechanism of action of antitubercular compounds related to this compound have been conducted. Samala et al. (2014) synthesized and evaluated analogues of an antitubercular compound, finding some derivatives to be highly active against Mycobacterium tuberculosis. This highlights the potential for derivatives of this compound to be developed as antitubercular agents (Samala et al., 2014).
Mechanism of Action
Target of Action
It is known to be an intermediate in synthesizing clenproperol-d7 , a β-agonist which can be used as a growth promoter in farm animals .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s log P values suggest moderate lipophilicity, which could impact its bioavailability .
Action Environment
It is known to be moisture sensitive and is typically stored in a freezer under an inert atmosphere .
Future Directions
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJJUFAWYSFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190628 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37148-47-3 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37148-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JW68Z2WML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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